molecular formula C15H10ClF3N2O3 B1682543 Triflumuron CAS No. 64628-44-0

Triflumuron

Cat. No.: B1682543
CAS No.: 64628-44-0
M. Wt: 358.70 g/mol
InChI Key: XAIPTRIXGHTTNT-UHFFFAOYSA-N
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Description

Triflumuron is a synthetic insecticide belonging to the benzoylurea class of compounds. It is primarily used as an insect growth regulator, targeting the chitin biosynthesis pathway in insects. This compound is effective against a wide range of insect pests, including fleas, cockroaches, and mosquitoes. This compound is also utilized in veterinary medicine to control ectoparasites .

Mechanism of Action

Target of Action

Triflumuron is an insecticide that primarily targets the chitin synthesis process in insects . Chitin is a crucial component of the exoskeleton of insects and plays a significant role in their growth and development .

Mode of Action

This compound belongs to the class of insect growth regulators known as chitin synthesis inhibitors . It acts by inhibiting the synthesis of chitin, a key component of the insect’s exoskeleton . This disruption in chitin synthesis interferes with the molting process of insects, particularly in their immature life stages . As a result, the insects are unable to grow and develop properly, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of insects. This leads to malformations and eventually death, particularly in immature life stages .

Pharmacokinetics

This compound is absorbed orally in rats, with an estimated absorption rate of over 77% . It is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Following a single oral administration, the maximum plasma concentration of radioactivity is reached after approximately 4.9 hours . The elimination of this compound is biphasic with half-lives of three and 13 hours in males . Excretion via urine and faeces is essentially complete 96 hours after dosing .

Result of Action

The primary result of this compound’s action is the death of the targeted insects due to the disruption of their growth and development . By inhibiting chitin synthesis, this compound prevents the insects from undergoing normal molting processes, leading to malformations and death .

Action Environment

This compound is used in a wide range of environments, including various crops and non-cropped situations such as households, commercial, and industrial sites . Its efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other substances . .

Biochemical Analysis

Biochemical Properties

Triflumuron plays a crucial role in biochemical reactions by inhibiting chitin biosynthesis in insects. This inhibition disrupts the formation of the exoskeleton, leading to the death of the insect. This compound interacts with enzymes involved in chitin synthesis, such as chitin synthase, and disrupts the polymerization of N-acetylglucosamine, a key component of chitin .

Cellular Effects

This compound affects various types of cells and cellular processes. In insects, it interferes with cell signaling pathways related to chitin synthesis, leading to impaired development and molting. In mammalian cells, this compound exposure has been shown to induce oxidative stress, affecting liver and kidney cells by increasing the levels of oxidative stress markers and altering enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves binding to chitin synthase enzymes, inhibiting their activity and preventing the formation of chitin. This inhibition leads to the accumulation of incomplete chitin chains, disrupting the structural integrity of the insect exoskeleton. Additionally, this compound may influence gene expression related to chitin synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and enzyme activity alterations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits chitin synthesis without causing significant toxicity. At higher doses, it can induce oxidative stress and hepatotoxicity, as evidenced by increased levels of liver enzymes and oxidative stress markers in treated animals .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes biotransformation involving enzymes such as cytochrome P450. The metabolic pathways of this compound lead to the formation of various metabolites, some of which retain biological activity. These metabolites can affect metabolic flux and alter the levels of key metabolites in the liver and other tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via binding to plasma proteins and transporters. It accumulates in fatty tissues, liver, kidney, and spleen. The distribution pattern of this compound is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where chitin synthesis occurs. Its activity is influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its inhibitory effects on chitin synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triflumuron is synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 4-trifluoromethoxyaniline to form 2-chloro-N-(4-trifluoromethoxyphenyl)benzamide. This intermediate is then reacted with phosgene to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Triflumuron undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

    Uniqueness: Triflumuron is unique in its specific targeting of CHS1 and its broad-spectrum activity against various insect pests.

Properties

IUPAC Name

2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-9-5-7-10(8-6-9)24-15(17,18)19/h1-8H,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIPTRIXGHTTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034355
Record name Triflumuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64628-44-0
Record name Triflumuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64628-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflumuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064628440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflumuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUMURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FT64DYG8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Triflumuron is a benzoylphenyl urea that acts as a chitin synthesis inhibitor [, , , , , , , ]. It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately death [, , , , , , ].

A: this compound primarily targets the larval stages of insects [, , , , ]. It disrupts the formation of a new cuticle during molting, leading to death or the development of malformed pupae incapable of developing into adults [, , , ].

A: While this compound primarily affects immature stages, studies have shown it can reduce adult emergence, longevity, fecundity, and fertility in some insect species [, , , , , , ]. In houseflies, this compound exposure also impacted mating behavior and locomotor activity [].

ANone: The molecular formula for this compound is C18H14ClF3N2O3, and its molecular weight is 398.77 g/mol.

ANone: While the provided research papers don't contain specific spectroscopic data, this information can be found in chemical databases and resources like PubChem and ChemSpider.

A: Yes, research has explored the development of biodegradable aluminum carboxymethylcellulose matrices for controlled release of this compound []. These matrices showed promising stability and release profiles under simulated field conditions [].

ANone: this compound is not known to exhibit catalytic properties. Its primary mode of action is through the disruption of chitin synthesis, not through catalytic mechanisms.

A: One study investigated the development of a molecularly imprinted polymer using this compound as a template molecule []. This polymer demonstrated specific binding affinity for this compound, highlighting the potential for using computational approaches in optimizing this compound-based applications [].

A: Studies have shown that this compound residues can persist on foliage for extended periods, offering season-long suppression of some pests []. Researchers have also developed biodegradable controlled-release formulations that enhance stability and provide sustained release of this compound under simulated field conditions [].

ANone: Information on specific SHE regulations and compliance related to this compound can be found in safety data sheets and regulatory documents provided by relevant authorities like the EPA in the United States or the ECHA in Europe.

A: Extensive research, including both laboratory and field trials, has demonstrated the efficacy of this compound against a wide range of insect pests. Laboratory bioassays have established its toxicity to various insect species, while field trials have confirmed its effectiveness in suppressing pest populations and reducing crop damage [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

A: While this compound generally displays a good safety profile against beneficial insects, some studies have reported reduced susceptibility in field populations of the lesser mealworm [].

A: Research on a multi-resistant strain of Spodoptera exigua found no effect of synergists on this compound resistance levels, suggesting a potential target-site resistance mechanism []. This highlights the need for monitoring resistance development and implementing strategies to minimize cross-resistance risks [, ].

ANone: The provided research focuses on this compound as an insecticide, and these questions primarily pertain to its potential use as a drug, which is not within the scope of these studies.

A: Researchers have investigated the use of entomopathogenic fungi like Beauveria bassiana in combination with this compound [, ]. Studies have also examined the potential of natural plant extracts, such as those from Acalypha indica, as potential biorational alternatives to this compound and other synthetic insecticides [].

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